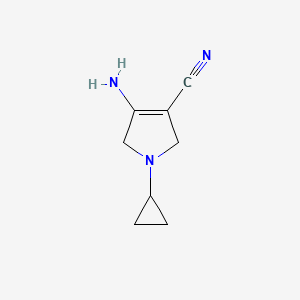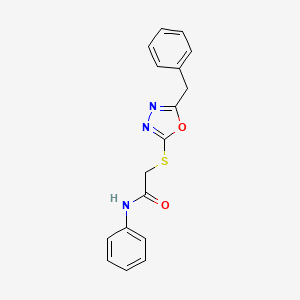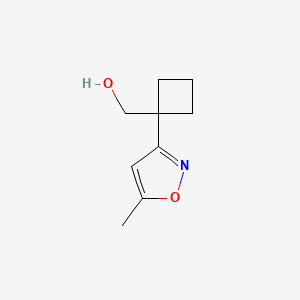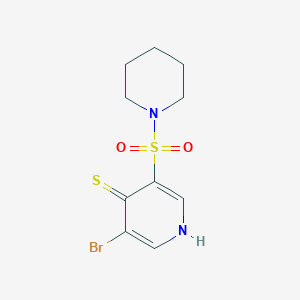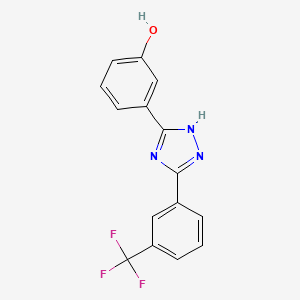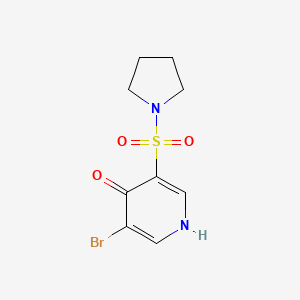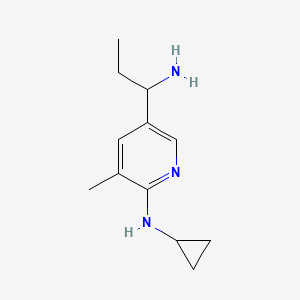
6-Mercapto-4-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Mercapto-4-methylnicotinic acid is a pyridine derivative with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound is known for its unique chemical structure, which includes a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinic acid framework. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Mercapto-4-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80°C to 100°C, resulting in the formation of 6-methylnicotinic acid ester . This ester can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions followed by purification processes to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Mercapto-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while substitution reactions can yield various alkylated derivatives.
科学的研究の応用
6-Mercapto-4-methylnicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Mercapto-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
6-Methylnicotinic acid: Lacks the mercapto group but shares the nicotinic acid framework.
4-Mercaptonicotinic acid: Similar structure but without the methyl group.
Uniqueness
6-Mercapto-4-methylnicotinic acid is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.
特性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-4-2-6(11)8-3-5(4)7(9)10/h2-3H,1H3,(H,8,11)(H,9,10) |
InChIキー |
QTWZTNRDLZUNLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=S)NC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)

